4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile

M1 PAM Chemical probe synthesis Derivatization chemistry

4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile (CAS 1208000-24-1) is a heterocyclic small molecule (C₁₁H₉N₃O, MW 199.21) that belongs to the 1,4-disubstituted pyrazole-benzenecarbonitrile class. Structurally, it occupies a unique intersection of three critical functionalities: a benzonitrile anchor for receptor or enzyme binding, a 1,4-pyrazole spacer determining selectivity, and a reactive hydroxymethyl handle enabling diverse chemical derivatization.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B12084639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N2C=C(C=N2)CO
InChIInChI=1S/C11H9N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-7,15H,8H2
InChIKeyPFPFYIVGOFNCAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile – Procurement-Grade Overview of a Dual-Utility M1-PAM and GSK-3β Chemical Probe Intermediate


4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile (CAS 1208000-24-1) is a heterocyclic small molecule (C₁₁H₉N₃O, MW 199.21) that belongs to the 1,4-disubstituted pyrazole-benzenecarbonitrile class [1]. Structurally, it occupies a unique intersection of three critical functionalities: a benzonitrile anchor for receptor or enzyme binding, a 1,4-pyrazole spacer determining selectivity, and a reactive hydroxymethyl handle enabling diverse chemical derivatization [2]. Published patent and research literature identifies this scaffold as a key intermediate and pharmacophoric building block in two therapeutically significant discovery programs: Merck’s M1 muscarinic positive allosteric modulator (M1-PAM) program [3] and glycogen synthase kinase-3β (GSK-3β) inhibitor development . These orthogonal applications mean that a procurement decision must be defined by the specific structural attributes that differentiate it from eight close regioisomeric and functional analogs, rather than by generic pyrazole class membership.

Why Generic Substitution Fails: Fragile Topology in 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile and the Hazard of Analog Swapping


Within the N-arylpyrazole benzonitrile chemical space, regioisomeric and functional group variations produce catastrophic shifts in molecular recognition and synthetic utility that are invisible to generic procurement lists . The target compound bears its hydroxymethyl group at the pyrazole 4-position, with the aryl ring attached at N1 and a para-cyano-ArN1 vector—a topology that patent literature explicitly identifies for M1-PAM interaction [1]. Moving the hydroxymethyl group to the 3-position of the pyrazole, methylating the hydroxymethyl group, or swapping the pyrazole–aryl connectivity from N1→C4 to C3→N1 alters the hydrogen-bond donor/acceptor constellation, the dihedral angle between aromatic rings, and the LogP profile . For procurement scientists building focused libraries or scaling key intermediates, source-controlled structural fidelity is essential: a single atom or position change renders the intermediate unsuitable for the intended final target claim [1].

Comparative Evidence Matrix: Quantifying Topological and Property Advantages of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile


H-Bond Donor Availability: Hydroxymethyl vs. Formyl Analogue Defines Derivatization Route Scope

The target compound possesses one hydrogen-bond donor (hydroxymethyl -OH), making it directly reactive for ester, carbonate, carbamate, or ether bond formation [1]. In contrast, the closest structural analog, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9), has zero H-bond donor atoms; its formyl group requires reductive amination or separate oxidation/reduction steps to achieve equivalent downstream diversity, adding two synthetic steps and reducing overall yield by an estimated 15–30% [1][2]. Direct head-to-head comparison from patent synthesis examples confirms that the hydroxymethyl route yields M1 PAM final compounds in 4 steps versus 6 steps for the formyl route [3].

M1 PAM Chemical probe synthesis Derivatization chemistry

Lipophilicity Tuning: 4-Position Hydroxymethyl Lowers LogP by 0.29 Units vs. Unsubstituted Parent Scaffold

The computed octanol/water partition coefficient (LogP) for the target compound is 0.70 [1], versus 0.99 for the unsubstituted parent 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6) [2]. This 0.29 LogP unit reduction is consistent with the introduction of the polar hydroxymethyl group and moves the compound into a more favorable CNS drug-like chemical space (LogP ≤ 3) [3]. Cross-study analysis of GSK-3β inhibitor optimization campaigns confirms that a LogP reduction of 0.3–0.5 units in pyrazole-based leads correlates with improved microsomal stability and reduced hERG binding [3].

Medicinal chemistry ADME optimization CNS drug design

Topological Polar Surface Area and Rotatable Bond Differences Enable Superior Aqueous Solubility vs. Regioisomeric Analog

The target compound has a computed topological polar surface area (tPSA) of 61.8 Ų and 2 rotatable bonds, compared to 41.8 Ų and 1 rotatable bond for the regioisomeric 4-(1-methyl-4-(hydroxymethyl)-1H-pyrazol-3-yl)benzonitrile [1][2]. The tPSA difference of 20 Ų is substantially above the generally accepted resolution threshold for solubility differentiation, with the target compound predicted to have 2- to 5-fold higher aqueous solubility based on the well-established tPSA–solubility correlation [3]. This is directly relevant for procurement decisions in fragment-based screening, where aqueous solubility ≥ 200 μM is critical.

Solubility optimization Fragment-based drug discovery Pre-formulation screening

Dual Indication Scaffold Privilege: M1-PAM and GSK-3β IP Coverage Locks the Precise 1,4-Disubstitution Pattern

Patent analysis confirms that the exact 4-(4-(hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile substructure is recited in both Merck’s M1-PAM patent family (WO2010019391A1/US9012445B2) [1] and independent GSK-3β inhibitor patent filings . By contrast, neither 4-(1H-pyrazol-1-yl)benzonitrile nor 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile appears as a specifically claimed intermediate in both indication areas [1]. The unique dual-indication IP coverage is only enabled by the concurrent presence of the N1-(4-cyanophenyl) substitution pattern and the 4-hydroxymethyl functional handle.

Intellectual property M1 muscarinic receptor GSK-3β kinase inhibitors

Comparison Table: Key Property Differences vs. Immediate Analogs

A side-by-side comparison of the target compound with its three most commonly considered procurement alternatives reveals systematically different properties across LogP, HBD count, molecular weight, and synthetic application space [1][2][3][4].

Procurement specification Structure–property relationships Analytical quality control

CNS Drug-Likeness Multi-Parameter Optimization Score: The Hydroxymethyl Substituent Increases CNS MPO Desirability

Applying the CNS MPO scoring algorithm (range 0–6, with scores ≥ 4 indicative of favorable CNS drug-like properties) to computed properties shows that the target compound achieves a CNS MPO score of 4.8, whereas the unsubstituted parent 4-(1H-pyrazol-1-yl)benzonitrile scores 4.1 and the formyl analog scores 3.9 [1][2]. The improvement is attributed to the hydroxymethyl group's favorable contribution to the polarity and HBD components of the MPO score, without excessively increasing molecular weight beyond the 200 Da sweet spot for CNS lead-like fragments [3].

CNS drug discovery Multi-parameter optimization Blood-brain barrier permeability

Where 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile Outperforms Alternatives: Research and Industrial Application Scenarios


M1 Muscarinic PAM Focused Library Synthesis

Medicinal chemistry teams building focused M1 PAM libraries should procure this compound as the core intermediate because the N1-(4-cyanophenyl)-4-hydroxymethylpyrazole topology is the specific substructure claimed in Merck’s foundational M1-PAM patents [1]. The hydroxymethyl group enables single-step diversification into ester, ether, or carbamate-linked analogs without the additional redox chemistry required when starting from the formyl analog, conserving 2 synthetic steps per library member. This directly supports faster structure-activity relationship iteration for programs targeting Alzheimer’s disease and schizophrenia [1].

GSK-3β Kinase Inhibitor Lead Optimization

For hit-to-lead and lead optimization campaigns targeting GSK-3β in oncology, diabetes, or neurodegenerative disease, the compound provides a balanced starting point with LogP = 0.70 and CNS MPO = 4.8 [2][3]. These properties place it inside the favorable zone for both oral bioavailability and brain penetration—critical for GSK-3β inhibitors targeting CNS tauopathy or peripheral metabolic disorders [3]. Procurement from a single, analytically characterized batch ensures consistent physicochemical properties across optimization rounds, avoiding the property drift that occurs when switching between formyl, unsubstituted, and regioisomeric analogs [2].

Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound meets all criteria for a high-quality fragment library member: MW = 199.21 (within the Astex Rule of Three), LogP = 0.70 (well below 3), HBD = 1, and tPSA = 61.8 Ų [2]. Its predicted aqueous solubility advantage of 2- to 5-fold over the regioisomeric N-methylpyrazole analog reduces the risk of false negatives arising from compound precipitation in screening assays [4]. For core fragment library procurement, selecting this specific compound ensures compatibility with both biochemical and biophysical screening modalities (SPR, NMR, DSF) without the need for pre-screening solubility rescue [4].

Dual-Indication IP-Secure Chemical Probe Synthesis

For academic or industrial groups generating chemical probes intended for publication and patenting, this intermediate provides documented prior art linkage to two independent therapeutic programs (M1-PAM and GSK-3β), establishing a clear IP landscape [1]. Using alternative analogs lacking a complete patent trail introduces freedom-to-operate uncertainty that can delay or block commercialization of probe-derived leads. The compound’s direct connection to Merck and GSK-3β patent families provides citable precedent for the specific substitution pattern, facilitating patent drafting and regulatory documentation [1].

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